Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate typically involves the esterification of 4-bromo-2-fluoro-3-methylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-bromo-2-fluoro-3-methylphenylacetic acid+methanolH2SO4Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 4-bromo-2-fluoro-3-methylphenylacetic acid.
Reduction: Formation of 2-(4-bromo-2-fluoro-3-methylphenyl)ethanol.
Scientific Research Applications
Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- Methyl 2-bromo-2-(4-fluoro-3-methylphenyl)acetate
Uniqueness
Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate is unique due to the specific arrangement of substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-6-8(11)4-3-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
MSRMSGOTPCGMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CC(=O)OC)Br |
Origin of Product |
United States |
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